molecular formula C17H18N2O8S2 B2832296 N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 708993-40-2

N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No. B2832296
CAS RN: 708993-40-2
M. Wt: 442.46
InChI Key: WLEVQMROVQRLRF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[c]chromene, a type of organic compound that consists of a benzene ring fused to a heterocyclic pyran ring . The “N3,N8-bis(2-hydroxyethyl)-6-oxo” part suggests that there are two hydroxyethyl groups attached to the nitrogen atoms at positions 3 and 8 of the chromene structure, and a carbonyl group (C=O) at position 6 .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Typical properties that might be of interest include melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Enhanced Water Flux in Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes have been developed to improve water flux without compromising dye rejection. The incorporation of sulfonated aromatic diamine monomers enhances surface hydrophilicity, demonstrating the chemical's potential in water treatment technologies (Liu et al., 2012).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(ether sulfone)s have been synthesized for use in fuel cell applications, showcasing excellent proton conduction and mechanical stability. The phase-separated structure induced by the sulfonation process underlines the compound's role in enhancing the efficiency of fuel cells (Matsumoto et al., 2009).

Catalytic Applications in Organic Synthesis

The compound has been used as a catalyst in the synthesis of various organic molecules, demonstrating its utility in promoting efficient chemical reactions. For instance, it facilitated the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting its potential in organic synthesis and pharmaceutical development (Safaei‐Ghomi et al., 2017).

Novel Synthesis Methods

The chemical structure has also been explored in the development of new synthesis methods, such as the microwave-assisted synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), contributing to advancements in synthetic chemistry and material science (Qi et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These might include toxicity, flammability, environmental impact, and handling precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties and reactivity of the compound .

properties

IUPAC Name

3-N,8-N-bis(2-hydroxyethyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8S2/c20-7-5-18-28(23,24)11-1-3-13-14-4-2-12(29(25,26)19-6-8-21)10-16(14)27-17(22)15(13)9-11/h1-4,9-10,18-21H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEVQMROVQRLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=O)OC3=C2C=CC(=C3)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

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